REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.CO[CH:9](OC)[N:10]([CH3:12])[CH3:11]>>[CH3:9][N:10]([CH:12]=[N:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1)[CH3:11]
|
Name
|
|
Quantity
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18.2 g
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Type
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reactant
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Smiles
|
NC=1NC=CN1
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Name
|
|
Quantity
|
145 mL
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Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The reagent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
|
product
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Smiles
|
CN(C)C=NC=1NC=CN1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |